Apraclonidine

Catalog No.
S003829
CAS No.
66711-21-5
M.F
C9H10Cl2N4
M. Wt
245.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apraclonidine

CAS Number

66711-21-5

Product Name

Apraclonidine

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C9H10Cl2N4/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2,12H2,(H2,13,14,15)

InChI Key

IEJXVRYNEISIKR-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl

Solubility

4.09e-01 g/L

Synonyms

2-(4-amino-2,6-dichloro)phenyliminoimidazolidine, 4-aminoclonidine, ALO 2145, ALO-2145, apraclonidine, apraclonidine hydrochloride, Iopidine, Iopimax, p-aminoclonidine, para-aminoclonidine

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl

Description

The exact mass of the compound Apraclonidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.09e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines - Supplementary Records. It belongs to the ontological category of imidazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Management of Intraocular Pressure (IOP)

Apraclonidine is a potent and relatively selective alpha-2 adrenergic receptor agonist []. This means it activates specific receptors in the eye, leading to a reduction in intraocular pressure (IOP), the fluid pressure within the eyeball. This property makes it useful in:

  • Glaucoma Management: While not a first-line treatment, apraclonidine can be used short-term to lower IOP in glaucoma patients [].
  • Preventing IOP spikes after surgery: Apraclonidine can be used to prevent temporary IOP increases following anterior segment laser surgery or cataract surgery [].

Diagnosis of Horner's Syndrome

Horner's syndrome is a neurological condition affecting the muscles of the face and eye. Apraclonidine plays a role in diagnosing this condition. When instilled in the eye, apraclonidine causes dilation of the pupil (mydriasis) in a healthy eye. However, in an eye affected by Horner's syndrome, the pupil dilation is minimal or absent []. This difference in response helps diagnose the condition.

Physical Description

Solid

XLogP3

1.3

LogP

1.4
1.4

Appearance

Solid powder

UNII

843CEN85DI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For prevention or reduction of intraoperative and postoperative increases in intraocular pressure (IOP) before and after ocular laser surgery when used prophylactically. Also used as a short-term adjunctive therapy in patients with open-angle glaucoma who are on maximally tolerated medical therapy requiring additional IOP reduction.
FDA Label

Pharmacology

Apraclonidine significantly lowers intraocular pressure with minimal effects on cardiovascular and pulmonary parameters. It lowers intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow.
Apraclonidine is a clonidine derivative with selective alpha-2-adrenergic agonistic activity. Upon ocular administration, apraclonidine enhances aqueous humor uveoscleral outflow and decreases aqueous production by vasoconstriction. This may decrease intraocular pressure (IOP).

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EA - Sympathomimetics in glaucoma therapy
S01EA03 - Apraclonidine

Mechanism of Action

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent. It has a peak ocular hypotensive effect occurring at two hours post-dosing. The exact mechanism of action is unknown, but fluorophotometric studies in animals and humans suggest that Apraclonidine has a dual mechanism of action by reducing aqueous humor production through the constriction of afferent ciliary process vessels, and increasing uveoscleral outflow.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

66711-21-5

Wikipedia

Apraclonidine

Biological Half Life

8 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
Chen PL, Chen JT, Lu DW, Chen YC, Hsiao CH: Comparing efficacies of 0.5% apraclonidine with 4% cocaine in the diagnosis of horner syndrome in pediatric patients. J Ocul Pharmacol Ther. 2006 Jun;22(3):182-7. [PMID:16808679]
Aslanides lM, Tsiklis NS, Ozkilic E, Coskunseven E, Pallikaris lG, Jankov MR: The effect of topical apraclonidine on subconjunctival hemorrhage and flap adherence in LASIK patients. J Refract Surg. 2006 Jun;22(6):585-8. [PMID:16805122]
Koc F, Kansu T, Kavuncu S, Firat E: Topical apraclonidine testing discloses pupillary sympathetic denervation in diabetic patients. J Neuroophthalmol. 2006 Mar;26(1):25-9. [PMID:16518162]
Garibaldi DC, Hindman HB, Grant MP, Iliff NT, Merbs SL: Effect of 0.5% apraclonidine on ptosis in Horner syndrome. Ophthal Plast Reconstr Surg. 2006 Jan-Feb;22(1):53-5. [PMID:16418668]
Onal S, Gozum N, Gucukoglu A: Effect of apraclonidine versus dorzolamide on intraocular pressure after phacoemulsification. Ophthalmic Surg Lasers Imaging. 2005 Nov-Dec;36(6):457-62. [PMID:16355950]
Costa VP, Harris A, Stefansson E, Flammer J, Krieglstein GK, Orzalesi N, Heijl A, Renard JP, Serra LM: The effects of antiglaucoma and systemic medications on ocular blood flow. Prog Retin Eye Res. 2003 Nov;22(6):769-805. [PMID:14575724]

Explore Compound Types